2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl

描述

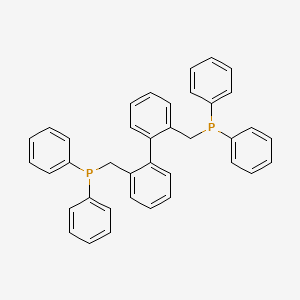

2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI) is a bidentate triarylphosphine ligand with the molecular formula C₃₈H₃₂P₂ (molecular weight: 550.61 g/mol) . Its structure consists of a biphenyl backbone with two methylene-linked diphenylphosphine groups, providing flexibility and a moderate bite angle (~98°) for metal coordination . BISBI is a white crystalline solid with a melting point of 84–86°C and is air-sensitive, requiring handling under inert conditions .

BISBI is widely employed in transition metal catalysis, particularly in palladium- and rhodium-catalyzed reactions. Key applications include Grignard cross-coupling, Michael additions, and CO₂ hydrogenation, where its unique geometry and electronic properties enhance catalytic activity and selectivity .

属性

IUPAC Name |

[2-[2-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-28H,29-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKMTZNASRXXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888852 | |

| Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111982-81-1 | |

| Record name | 1,1′-[[1,1′-Biphenyl]-2,2′-diylbis(methylene)]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111982-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, 1,1'-((1,1'-biphenyl)-2,2'-diylbis(methylene))bis(1,1-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111982811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halomethylation of Biphenyl and Subsequent Phosphination

A common synthetic approach starts from 2,2'-bis(halomethyl)-1,1'-biphenyl derivatives, which are reacted with diphenylphosphine or its derivatives to install the diphenylphosphinomethyl groups.

- Step 1: Preparation of 2,2'-bis(halomethyl)-1,1'-biphenyl, typically via halomethylation reactions (e.g., chloromethylation).

- Step 2: Nucleophilic substitution of the halogen atoms by diphenylphosphide anions generated in situ or by direct reaction with chlorodiphenylphosphine under inert atmosphere.

- Solvents: Tetrahydrofuran (THF), toluene, or ether-based solvents.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of phosphines.

- Temperature: Mild to moderate heating (room temperature to reflux).

- Purification: Recrystallization from ether-containing solvents to obtain pure product, verified by $$^{31}P$$ NMR and melting point analysis (typical melting point 84–86 °C).

Use of Dilithiated Intermediates and Chlorophosphines

Another method involves the formation of dilithiated biphenyl intermediates by lithiation at the 2,2'-positions, followed by reaction with chlorodiphenylphosphine:

- Step 1: Lithiation of 1,1'-biphenyl at the 2,2'-positions using strong bases such as n-butyllithium.

- Step 2: Addition of chlorodiphenylphosphine to the dilithiated species, resulting in the formation of the diphosphine.

- Advantages: This method allows for high regioselectivity and yields.

- Challenges: Requires careful control of reaction conditions to avoid side reactions and degradation of sensitive phosphine groups.

Two-Phase Phosphination Using PH3 or Protected Phosphorus Reagents

Research has also demonstrated the use of two-phase phosphination reactions involving secondary phosphines or protected phosphorus reagents such as tris(trimethylsilyl)phosphine:

- Method: Reaction of 2,2'-bis(halomethyl)-1,1'-biphenyls with PH3 gas or P(SiMe3)3 under two-phase conditions.

- Outcome: Formation of PH-functional phosphines which can be further converted to diphenylphosphinomethyl derivatives.

- Notable Findings: The borane adducts of these secondary phosphines have been used as intermediates for synthesizing atropisomeric ligands with bulky biphenyl backbones.

Industrial Production Methods

Industrial synthesis typically adapts the halogenated alkane and organophosphide anion reaction due to its scalability and efficiency:

- Process: Reaction of halogenated biphenyl derivatives with organophosphide anions generated from diphenylphosphine.

- Scale: Suitable for large-scale production due to straightforward reaction setup.

- Purification: Recrystallization and spectroscopic verification ensure product quality.

- Advantages: High yield and reproducibility, with potential for continuous flow adaptation.

Reaction Conditions and Reagents Summary Table

Advanced Synthetic Insights and Research Findings

- Configurational Stability: The 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl ligand exhibits configurational stability due to the biphenyl backbone, which is crucial for its application in asymmetric catalysis.

- Force Field Calculations: Computational studies have analyzed conformations of related phosphines, indicating multiple low-energy conformers that influence metal coordination behavior.

- Metal Coordination: The ligand’s preparation is tailored to optimize its ability to chelate transition metals, as confirmed by X-ray crystallography and spectroscopic characterization in coordination complexes.

- Reaction Monitoring: $$^{31}P$$ NMR spectroscopy is extensively used to monitor reaction progress and verify product purity during synthesis.

Purification and Characterization

- Recrystallization: Typically performed from ether-containing solvents to yield pure crystalline product.

- Spectroscopic Verification: $$^{31}P$$ NMR spectroscopy is the standard method to confirm the presence and environment of phosphorus atoms.

- Melting Point: The compound melts between 84–86 °C, serving as an additional purity check.

化学反应分析

Types of Reactions

Phosphine, [[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis[diphenyl-] undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Common reagents include halogenated alkanes, organophosphide anions, and chlorophosphines. Typical reaction conditions involve the use of inert atmospheres and solvents like tetrahydrofuran (THF) or toluene .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines .

科学研究应用

Catalysis

1.1 Coordination Chemistry

BISBI serves as a versatile ligand in coordination chemistry, where it forms stable complexes with various transition metals. These complexes are crucial in facilitating numerous catalytic reactions:

- Hydroformylation : BISBI has been shown to enhance the regioselectivity and efficiency of hydroformylation reactions, particularly with terminal olefins. The ligand's steric and electronic properties contribute to high turnover numbers (TON) and selectivity ratios in industrial applications .

- Cross-Coupling Reactions : The ligand is also utilized in cross-coupling reactions such as Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds with high yields .

1.2 Asymmetric Synthesis

BISBI has been employed in asymmetric hydrogenation processes, where it helps achieve high enantioselectivity in the reduction of ketones and other substrates. This application is particularly valuable in pharmaceutical synthesis, where the production of enantiomerically pure compounds is essential .

Materials Science

2.1 Polymerization Processes

In materials science, BISBI is used as a catalyst in polymerization reactions. Its ability to coordinate with metal centers allows for the controlled polymerization of various monomers, leading to the development of advanced materials with tailored properties. This includes the synthesis of block copolymers and functionalized polymers that have applications in coatings, adhesives, and nanocomposites.

2.2 Nanomaterials

BISBI has been explored as a stabilizing ligand for gold nanoparticles (AuNPs). The ligand enhances the stability and reactivity of AuNPs in various applications, including methane detection. Studies have shown that AuNPs capped with BISBI exhibit significant chemiresistive responses to methane concentrations, making them suitable for environmental monitoring technologies .

Biological Applications

3.1 Drug Delivery Systems

Research indicates that BISBI can be utilized in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enables targeted delivery mechanisms that enhance the bioavailability and efficacy of drugs.

3.2 Enzyme Mechanism Studies

BISBI is also employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. Its role as a phosphine ligand allows researchers to explore the binding affinities and kinetics associated with various biochemical pathways.

作用机制

The mechanism by which Phosphine, [[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis[diphenyl-] exerts its effects involves its ability to form stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling .

相似化合物的比较

Structural and Functional Analogues

The table below compares BISBI with structurally related phosphine ligands, emphasizing differences in molecular features, bite angles, and catalytic performance:

Key Findings from Comparative Studies

Catalytic Activity in Pd-Catalyzed Reactions: BISBI demonstrated >95% secondary selectivity in the cross-coupling of sec-BuMgCl, outperforming dppb and matching the selectivity of dppf (ferrocene-based ligand). This is attributed to its optimal bite angle and steric environment . In Rh-catalyzed Michael additions, BISBI achieved 10-fold higher turnover numbers than dppb due to improved metal-ligand cooperativity .

Stability and Recyclability :

- BISBI-based Ru complexes in CO₂ hydrogenation exhibited >95 h stability in a biphasic solvent system, enabling continuous production of dimethylformamide (DMF) with minimal catalyst degradation .

Electronic and Steric Effects :

- Sulfonated BISBI derivatives showed enhanced solubility in aqueous media, enabling hydroformylation of hydrophobic olefins without phase-transfer agents .

- Trifluoromethyl-substituted analogues (e.g., ) exhibited reduced electron density at the metal center, favoring oxidative catalysis but limiting activity in reductive processes .

生物活性

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl, also known as BDPMP, is a bidentate ligand that has garnered attention in various fields including catalysis and medicinal chemistry. Its unique structure allows it to interact with metal ions and biological systems, leading to diverse biological activities. This article explores the biological activity of BDPMP, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of BDPMP can be represented as follows:

This compound features two diphenylphosphino groups attached to a biphenyl backbone, which enhances its ability to coordinate with metal centers.

BDPMP exhibits biological activity primarily through its interactions with metal ions and biomolecules. The following mechanisms have been identified:

- Metal Coordination : BDPMP acts as a ligand for transition metals, facilitating various catalytic processes. This coordination can influence biological pathways by modulating enzyme activity.

- Enzyme Inhibition : Studies suggest that BDPMP can inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.

- Cell Signaling Modulation : The compound may affect cell signaling pathways by interacting with key signaling molecules, influencing gene expression and cellular responses.

Anticancer Properties

Research indicates that BDPMP has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:

- Case Study 1 : A study found that BDPMP inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity at relatively low concentrations .

Antimicrobial Activity

BDPMP has also been investigated for its antimicrobial properties:

- Case Study 2 : In a recent study, BDPMP showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |

Research Findings

Recent studies have highlighted the versatility of BDPMP in various applications:

- Catalytic Applications : BDPMP has been utilized in palladium-catalyzed reactions, enhancing selectivity and yield in organic synthesis . Its ability to stabilize metal complexes makes it valuable in catalysis.

- Polymerization Processes : BDPMP has been employed as a ligand in atom transfer radical polymerization (ATRP), demonstrating control over molecular weight and polydispersity .

- Pharmacological Studies : Ongoing research is exploring the use of BDPMP in drug delivery systems due to its ability to form stable complexes with therapeutic agents .

常见问题

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–100°C | Higher rates but risk decomposition above 120°C |

| Pressure | 50–80 bar H | Ensures sufficient H solubility |

| Reaction Time | 12–24 h | Balances conversion and selectivity |

Continuous operation in miniplants has demonstrated >95% selectivity for DMF over 95 hours .

Advanced Question: How can researchers address contradictions in reported catalytic efficiencies of BISBI across studies?

Answer:

Discrepancies often arise from:

- Metal center variations : BISBI’s performance with Ru (high selectivity in CO hydrogenation) vs. Rh (moderate activity in hydroformylation).

- Solvent effects : Polar aprotic solvents (e.g., THF) may deactivate BISBI-metal complexes, while ethers (diethyl ether) stabilize them .

- Ligand-to-metal ratios : Suboptimal ratios (e.g., 1:1 vs. 1:2) alter coordination geometry and turnover frequencies.

Q. Resolution Strategy :

- Conduct control experiments with standardized conditions (solvent, temperature, ligand ratio).

- Use in situ spectroscopy (IR, NMR) to monitor intermediate species .

Advanced Question: How does BISBI’s ligand design influence metal complex stability and reactivity?

Answer:

-

Steric effects : The biphenyl backbone’s flexibility allows adaptive coordination to metal centers, reducing steric strain.

-

Electronic effects : Strong σ-donor capability stabilizes low-oxidation-state metals (e.g., Rh(I), Ru(0)).

-

Comparative Data :

Ligand Metal TOF (h) Selectivity (%) BISBI Ru 120 95 (DMF) BINAP Ru 80 88 (DMF) Xantphos Rh 150 82 (Aldehydes)

BISBI outperforms BINAP in Ru-catalyzed hydrogenation due to reduced steric hindrance .

Advanced Question: What spectroscopic and crystallographic methods are used to characterize BISBI-metal complexes?

Answer:

- P NMR : Identifies coordination mode (δ = 20–30 ppm for κ-P,P bonding).

- X-ray crystallography : Resolves bite angles (85–90° for BISBI-Ru vs. 92–95° for BISBI-Rh).

- ESI-MS : Confirms complex stoichiometry (e.g., [Ru(BISBI)Cl] at m/z 1,220).

For Rh complexes, bond distances (Rh–P ≈ 2.30 Å) and angles are critical for predicting catalytic activity .

Advanced Question: How does BISBI’s stability under oxidative or moisture-sensitive conditions impact experimental design?

Answer:

BISBI is air-sensitive, requiring handling under inert atmosphere (N/Ar). In aqueous biphasic systems (e.g., CO hydrogenation), its stability is maintained via immobilization in nonpolar phases (toluene). Decomposition products (e.g., phosphine oxides) are detected via GC-MS and mitigated by strict moisture control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。